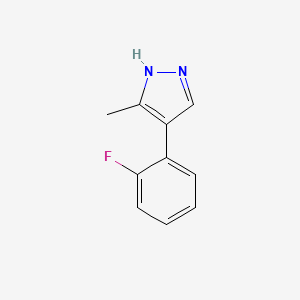

4-(2-Fluorophenyl)-3-methyl-1H-pyrazole

Übersicht

Beschreibung

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the synthesis .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents and conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pyrazole derivatives, including compounds related to 4-(2-Fluorophenyl)-3-methyl-1H-pyrazole, have shown significant medicinal potential. For instance, a study by Thangarasu et al. (2019) focused on the synthesis and biological evaluation of novel pyrazole derivatives for their antioxidant, anti-breast cancer, and anti-inflammatory properties. The study highlighted the interaction between synthesized compounds and key enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are implicated in inflammation and breast cancer. The findings suggest that some pyrazole derivatives exhibit promising COX-2 inhibition and anti-inflammatory properties, potentially positioning them as future candidates for COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Photophysical and Material Science Applications

Research by Fahrni et al. (2003) explored the photophysical properties of 1,3,5-triaryl-2-pyrazoline fluorophores, which are structurally related to 4-(2-Fluorophenyl)-3-methyl-1H-pyrazole. The study involved structural characterization and the investigation of photoinduced electron-transfer thermodynamics. The findings revealed that the photophysical properties of these fluorophores can be significantly influenced by aryl substituents, making them attractive for biological applications such as intracellular pH probes (Fahrni, Yang, & VanDerveer, 2003).

Synthesis and Reactivity Studies

Surmont et al. (2011) conducted a study on the synthesis of 3-amino-4-fluoropyrazoles, demonstrating a synthetic strategy that includes monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines. This research provides insights into the functionalization of pyrazoles, offering valuable methodologies for the development of fluorinated pyrazoles with additional functional groups for medicinal chemistry applications (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).

Sensing Applications

A novel application of pyrazoline derivatives in sensing was reported by Bozkurt and Gul (2018). They developed a non-toxic pyrazoline derivative for selective fluorometric detection of Hg2+ ions. The compound demonstrated a significant decrease in fluorescence intensity upon binding with Hg2+, showcasing its potential as a selective fluorometric "turn-off" sensor for mercury ion detection (Bozkurt & Gul, 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNHJLFUTBDIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)-3-methyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

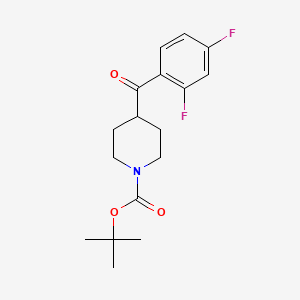

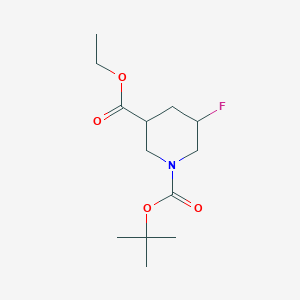

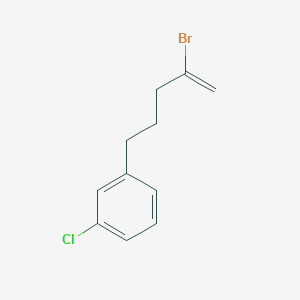

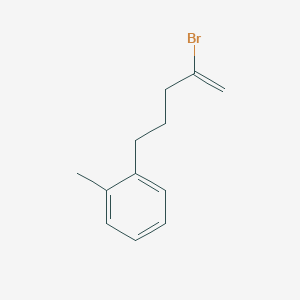

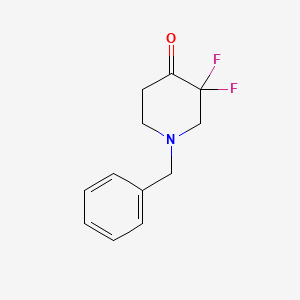

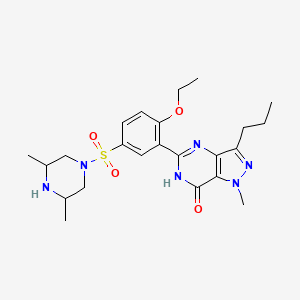

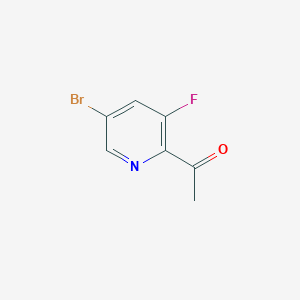

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1532127.png)

![Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1532137.png)

![Tert-Butyl 6-Chloro-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1532138.png)

![5-Bromo-6'-methyl-[2,3']bipyridinyl](/img/structure/B1532148.png)